Bis(cyanomethyl)sulfamoyl chloride
Description
Bis(cyanomethyl)sulfamoyl chloride is a sulfamoyl chloride derivative featuring two cyanomethyl (-CH₂CN) groups attached to the sulfamoyl core (ClSO₂N-). This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing sulfamoyl or sulfonate groups into target molecules.
- Step 1: Reaction of cyanomethyl precursors (e.g., chloroacetamide) with sulfamoyl chloride intermediates under basic conditions .
- Step 2: Dehydration of intermediates using reagents like trifluoroacetic anhydride to stabilize the cyanomethyl substituents .
The presence of two electron-withdrawing cyanomethyl groups enhances the electrophilicity of the sulfamoyl chloride, making it highly reactive toward nucleophiles such as amines or alcohols. This reactivity is critical in medicinal chemistry for synthesizing sulfonamide-based drugs .
Properties
Molecular Formula |
C4H4ClN3O2S |
|---|---|
Molecular Weight |
193.61 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)sulfamoyl chloride |
InChI |
InChI=1S/C4H4ClN3O2S/c5-11(9,10)8(3-1-6)4-2-7/h3-4H2 |
InChI Key |
MKDHWASVMFSMPM-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)N(CC#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bis(cyanomethyl)sulfamoyl chloride typically involves the reaction of sulfamoyl chloride with cyanomethylating agents under controlled conditions. One common method includes the reaction of sulfamoyl chloride with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: Bis(cyanomethyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The cyanomethyl groups can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form the corresponding sulfonamide and cyanomethyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Triethylamine, pyridine
Conditions: Low temperatures, inert atmosphere
Major Products:
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters
Addition Products: Various carbon-carbon and carbon-heteroatom bonded compounds
Scientific Research Applications
Chemistry: Bis(cyanomethyl)sulfamoyl chloride is used as a reagent in organic synthesis for the introduction of sulfamoyl and cyanomethyl groups into target molecules. It is also employed in the synthesis of heterocyclic compounds and as a building block for more complex chemical entities.
Biology and Medicine: In biological research, this compound is investigated for its potential as a precursor to bioactive molecules. It can be used in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfamoyl or cyanomethyl groups.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it a valuable intermediate in the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of bis(cyanomethyl)sulfamoyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfamoyl chloride group is highly reactive, allowing for the formation of various substitution and addition products. The cyanomethyl groups can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of diverse chemical structures.
Comparison with Similar Compounds
Structural and Reactivity Differences
- Electron-Withdrawing Effects: this compound’s cyanomethyl groups increase electrophilicity at the sulfur center compared to alkyl-substituted analogs like butyl(methyl)sulfamoyl chloride. This enhances its reactivity in nucleophilic substitutions .
- Steric Hindrance: Cyclohexylsulfamoyl chloride’s bulky cyclohexyl group reduces accessibility to the sulfamoyl center, limiting its utility in sterically demanding reactions. In contrast, cyanomethyl groups offer moderate steric bulk without significantly hindering reactivity .
Research Findings and Limitations
Key Findings
- Yield Optimization : Reactions involving tertiary sulfamoyl chlorides (e.g., cyclohexyl derivatives) often achieve higher yields (>80%) compared to primary/secondary analogs due to reduced side reactions .
- Thermal Stability: Alkyl-substituted sulfamoyl chlorides (e.g., butyl(methyl)) are more thermally stable than cyanomethyl derivatives, which may decompose under prolonged heating .
Limitations
- Synthesis Challenges: this compound’s synthesis requires stringent anhydrous conditions to prevent hydrolysis of the cyanomethyl groups .
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